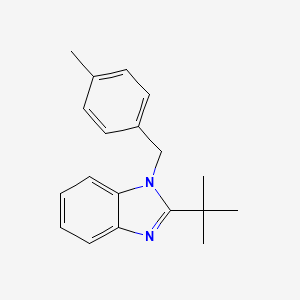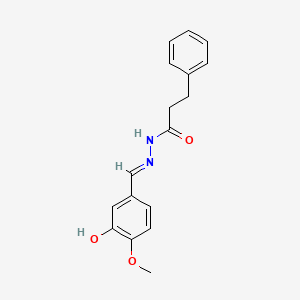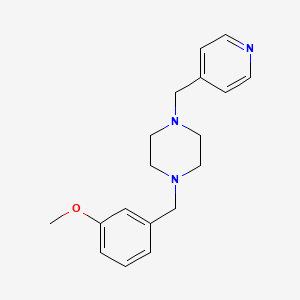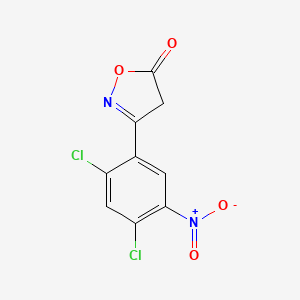![molecular formula C10H12F2N2OS B5874580 N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea, also known as DFM-THU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea exerts its biological effects through various mechanisms of action. In the case of its anti-inflammatory and anti-tumor properties, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In the case of its anti-microbial properties, it has been shown to disrupt the cell wall and membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different organisms. In mammals, it has been shown to have a low toxicity profile and does not cause any significant adverse effects. In plants, it has been shown to inhibit the growth of certain weeds and pests, leading to increased crop yields. In microorganisms, it has been shown to have a broad-spectrum activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea. In the field of medicine, it could be further studied for its potential use as a therapeutic agent for various inflammatory and tumor-related conditions. In agriculture, it could be further studied for its potential use as a pesticide and herbicide, with a focus on its environmental impact and safety profile. In industry, it could be further studied for its potential use as a stabilizer in polymer production, with a focus on its efficiency and cost-effectiveness. Overall, the study of this compound holds great promise for the development of new and innovative solutions in various fields of scientific research.
Synthesemethoden
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea can be synthesized through a multi-step process, which involves the reaction of 2,4-difluoroanisole with thionyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylamine and thiourea. The final product is obtained after purification and characterization through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In industry, it has been studied for its potential use as a stabilizer in polymer production.
Eigenschaften
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2OS/c1-14(2)10(16)13-7-5-3-4-6-8(7)15-9(11)12/h3-6,9H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXTKODNYQCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)



![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

